molecular formula C19H23ClN4O B2965735 1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234953-42-4

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2965735
CAS No.: 1234953-42-4
M. Wt: 358.87
InChI Key: NIZCJONHULBADP-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorobenzyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a pyridin-2-yl group.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-17-6-4-15(5-7-17)13-22-19(25)23-14-16-8-11-24(12-9-16)18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZCJONHULBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234953-42-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN4OC_{19}H_{23}ClN_{4}O, with a molecular weight of 358.9 g/mol. The compound contains a chlorobenzyl group, a piperidine moiety, and a pyridine ring, which are significant for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives of piperidine have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-tripyrrolidinochlorobenzene0.025E. coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial properties, compounds with similar structural features have been evaluated for antifungal activity. Studies have demonstrated that certain piperidine derivatives exhibit antifungal effects against Candida species, with some compounds showing MIC values as low as 0.05–0.3 μg/mL against C. albicans . This suggests that the structural components of this compound could also confer antifungal properties.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. For example, the presence of halogen substituents in related compounds has been correlated with enhanced antimicrobial activity due to their influence on the electronic properties and steric hindrance of the molecule . The urea linkage may also play a role in binding interactions with target enzymes or receptors.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of similar compounds in treating infections caused by resistant bacterial strains. For instance, research has shown that piperidine derivatives can disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death .

Furthermore, the exploration of structure–activity relationships (SAR) has revealed that modifications to the piperidine or pyridine rings can significantly alter the biological efficacy of these compounds.

Comparison with Similar Compounds

Structural Modifications in Urea Derivatives

Key Structural Variations

Aryl Substituents :

  • Chlorobenzyl vs. Fluorobenzyl :

  • 1-(4-Fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea () replaces the chloro group with fluorine. Trifluoromethylphenyl:
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () incorporates a trifluoromethyl group, enhancing electron-withdrawing effects and possibly improving binding affinity to hydrophobic pockets .

Heterocyclic Moieties :

  • Pyridine vs. Pyrazine :

  • Triazine Derivatives:
  • Compounds like 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () introduce a triazine ring, which could enhance solubility due to the methylamino group but reduce membrane permeability compared to the chlorobenzyl group .

Linker Regions :

  • Methylene vs. Thioether :

  • The target compound uses a methylene linker, while analogs like those in employ a thioether bridge. Thioethers may confer flexibility or susceptibility to oxidative metabolism, impacting bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Fluorobenzyl Analog () Trifluoromethylphenyl Analog ()
Molecular Weight ~388.8 g/mol ~304.3 g/mol ~467.9 g/mol
LogP (Predicted) ~3.5 ~2.8 ~4.2
Key Substituents 4-Cl-benzyl, pyridin-2-yl 4-F-benzyl, pyrazin-2-yl 3-CF₃, 4-Cl-phenyl, thioether linker
Hydrogen Bond Acceptors 5 6 7
  • Metabolic Stability : Thioether linkers () may undergo oxidation, whereas methylene linkers (target compound) are more metabolically inert .

Heterocyclic Diversity in Related Compounds

  • Piperidine/Piperazine Derivatives :
    • –6 describe 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or substituted piperidine groups. These lack the urea moiety but highlight the pharmacological relevance of piperidine heterocycles, often used to optimize solubility and target engagement .
  • Indole-Based Analogs :
    • Compounds like DMPI and CDFII () replace urea with indole cores but retain benzyl-piperidine motifs, underscoring the versatility of these fragments in drug design .

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